3-Hydroxy-4-sulfobenzoic acid

Descripción general

Descripción

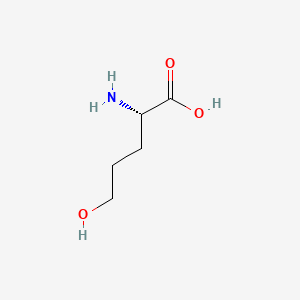

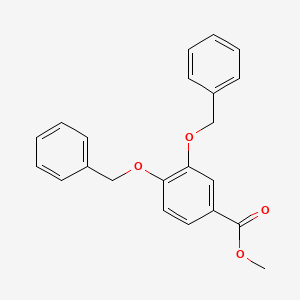

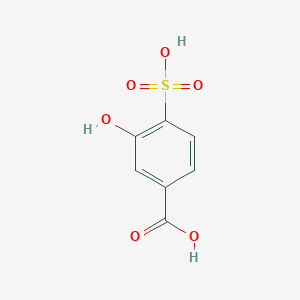

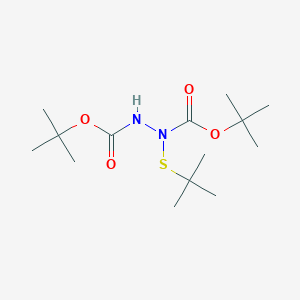

3-Hydroxy-4-sulfobenzoic Acid is a chemical compound with the molecular formula C7H6O6S and a molecular weight of 218.18 . It is used for the synthesis of arginine vasopressin V2 receptor antagonist SR-121463 .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4-sulfobenzoic Acid consists of a benzene ring with a hydroxy group (-OH) attached at the 3rd position and a sulfo group (-SO3H) attached at the 4th position .Aplicaciones Científicas De Investigación

Catalytic Properties

- Catalyzing Synthesis of Organic Compounds : 2-Hydroxy-5-sulfobenzoic acid, a related compound, has been shown to efficiently catalyze the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones, suggesting potential catalytic applications for similar compounds like 3-Hydroxy-4-sulfobenzoic acid (Kiyani et al., 2015).

Material Science and Chemistry

- Corrosion Inhibition : 3-Hydroxybenzoic acid, a structurally similar compound, was studied as a corrosion inhibitor for AISI 316L stainless steel, indicating potential applications of 3-Hydroxy-4-sulfobenzoic acid in material protection (Narváez et al., 2005).

- Ion Chromatographic Separations : Sulfobenzoic acids have been evaluated as eluents in ion chromatography, which may extend to 3-Hydroxy-4-sulfobenzoic acid, potentially enhancing separation of inorganic and organic anions (Vautour et al., 1990).

Polymer Science

- Hydrothermal Synthesis and Magnetic Properties : The hydrothermal reaction involving 4-sulfobenzoic acid, a related compound, has led to the creation of polymeric complexes with potential applications in magnetic and luminescence properties, which might extend to 3-Hydroxy-4-sulfobenzoic acid (Li et al., 2008).

- Modification of Polymers for Analysis : o-Sulfobenzoic anhydride, similar in structure to 3-Hydroxy-4-sulfobenzoic acid, has been used to modify polymers for analytical purposes, indicating possible applications in polymer chemistry (Rizzardo & Solomon, 1979).

Environmental Chemistry

- Detection in Water Samples : Derivatives of 2-hydroxybenzophenone, closely related to 3-Hydroxy-4-sulfobenzoic acid, have been detected in environmental water samples, suggesting the potential for monitoring environmental pollutants (Negreira et al., 2009).

Safety and Hazards

The safety data sheet for 3-Hydroxy-4-sulfobenzoic Acid suggests using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes. In case of inhalation or contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .

Propiedades

IUPAC Name |

3-hydroxy-4-sulfobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXNLHJLTSWQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445058 | |

| Record name | Benzoic acid, 3-hydroxy-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4-sulfobenzoic acid | |

CAS RN |

88122-95-6 | |

| Record name | Benzoic acid, 3-hydroxy-4-sulfo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)propanoate](/img/structure/B1599939.png)

![5-Acetamido-6-[2-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1599941.png)

![azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate](/img/structure/B1599948.png)